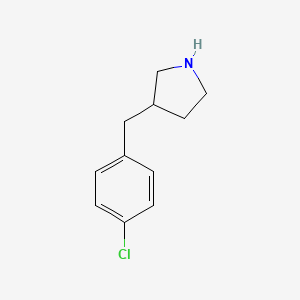

3-(4-Chlorobenzyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyrrolidine scaffold is a highly valued structural motif in organic and medicinal chemistry. nih.govtandfonline.com Its non-planar, three-dimensional structure, a result of sp³-hybridized carbon atoms, allows for a greater exploration of chemical space compared to its flat, aromatic counterpart, pyrrole (B145914). researchgate.netnih.gov This three-dimensionality is crucial for establishing specific interactions with biological targets like enzymes and receptors. researchgate.net

The presence of stereogenic centers in the pyrrolidine ring introduces chirality, a critical factor in determining the biological activity of molecules. researchgate.netnih.gov The ability to synthesize specific stereoisomers of pyrrolidine derivatives is a key focus in asymmetric synthesis. nih.gov Furthermore, the pyrrolidine ring is a common feature in many natural products, including alkaloids, and is a fundamental building block for numerous pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov The synthetic versatility of the pyrrolidine framework allows for extensive functionalization, enabling chemists to fine-tune the physicochemical properties of molecules for desired applications. tandfonline.comtandfonline.com

Overview of Chlorobenzyl-Substituted Pyrrolidines in Academic Inquiry

Research into chlorobenzyl-substituted pyrrolidines often focuses on their potential as therapeutic agents. For instance, various derivatives have been investigated for their activity at different receptors in the central nervous system. acs.orgnih.gov The synthesis of these compounds often involves multi-step sequences, and the development of efficient and stereoselective synthetic methods is an ongoing area of research. acs.orgacs.org

Current Research Landscape of 3-(4-Chlorobenzyl)pyrrolidine and Closely Related Analogs

This compound, with its specific substitution pattern, is a subject of interest in medicinal chemistry and chemical synthesis. Its structure, featuring a 4-chlorobenzyl group at the 3-position of the pyrrolidine ring, makes it a valuable intermediate and a target for biological evaluation. chemimpex.comcymitquimica.com Research on this compound and its close analogs explores their synthesis, chemical reactions, and potential applications. smolecule.comsmolecule.com The development of scalable and efficient synthetic routes to access enantiomerically pure forms of this compound and related compounds is a key objective for their practical application. acs.orgacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

3-[(4-chlorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 |

InChI Key |

PIZZPCUWFMLUSS-UHFFFAOYSA-N |

SMILES |

C1CNCC1CC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CNCC1CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Chlorobenzyl Pyrrolidine and Its Analogs

Foundational Approaches to Pyrrolidine (B122466) Ring Construction

Traditional methods for synthesizing the pyrrolidine ring often involve the formation of key carbon-nitrogen bonds through well-established reactions. These foundational strategies remain valuable for their reliability and applicability to a range of substrates.

Reductive Amination Strategies for Pyrrolidine Formation

Reductive amination is a cornerstone in the synthesis of N-substituted pyrrolidines. mdpi.com This method typically involves the reaction of a dicarbonyl compound, or a precursor thereof, with a primary amine to form an intermediate iminium ion, which is then reduced to the corresponding pyrrolidine. mdpi.comresearchgate.net For instance, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with a primary amine in an acidic aqueous medium, followed by reduction with sodium borohydride, provides a rapid and high-yielding route to N-substituted pyrrolidines. thieme-connect.com This approach is compatible with a variety of aryl substituents, including those with electron-withdrawing or sterically hindering groups. thieme-connect.com

A notable development in this area is the use of P(NMe2)3-mediated reductive amination in a cascade reaction with a base-catalyzed intramolecular Michael addition. acs.org This tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones allows for the chemo- and diastereoselective synthesis of functionalized pyrrolidines in moderate to excellent yields. acs.org Mechanistic studies suggest that this process proceeds through an unprecedented cascade, highlighting the versatility of reductive amination in complex molecule synthesis. acs.org

| Starting Material 1 | Starting Material 2 | Key Reagents | Product Type | Yield | Ref |

| Diketones | Anilines | Iridium Catalyst | N-aryl-substituted pyrrolidines | Good to excellent | mdpi.com |

| 2,5-Dimethoxytetrahydrofuran | Primary Amines | Sodium Borohydride, Acid | N-substituted pyrrolidines | Good to excellent | thieme-connect.com |

| Aroylformates | δ-Tosylamino Enones | P(NMe2)3, Base | Functionalized pyrrolidines | Moderate to excellent | acs.org |

Direct Cyclization Reactions in Pyrrolidine Synthesis

Direct cyclization reactions provide a straightforward pathway to the pyrrolidine core by forming one or more of the ring's bonds in a single step from an appropriately functionalized acyclic precursor. A common strategy involves the intramolecular displacement of a leaving group by an amine. For example, the cyclization of a C4 molecule functionalized at both ends with leaving groups (e.g., dihalides or diols) by a primary amine is a well-established method. thieme-connect.com

More advanced direct cyclization methods include transition-metal-free intramolecular hydroamination/reduction of unactivated alkynes using triethylsilane and catalytic iodine, which can produce disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org Another approach involves the intramolecular amination of remote unactivated C(sp³)–H bonds catalyzed by copper, offering good yields and excellent regio- and chemoselectivity. organic-chemistry.org Furthermore, direct δ-amination of sp³ C-H bonds using molecular iodine as the oxidant provides an efficient, transition-metal-free route to pyrrolidines from readily available substrates. organic-chemistry.org The Hofmann–Löffler reaction represents a classic example of a radical-based direct cyclization to form pyrrolidines. thieme.de

| Reaction Type | Key Features | Catalyst/Reagent | Substrate Scope | Ref |

| Intramolecular Hydroamination/Reduction | Transition-metal-free, high diastereoselectivity | Et3SiH, I2 | Unactivated alkynes | organic-chemistry.org |

| Intramolecular C(sp³)–H Amination | Mild conditions, high regio- and chemoselectivity | Copper catalyst | Various functional groups tolerated | organic-chemistry.org |

| Direct δ-C(sp³)–H Amination | Transition-metal-free, efficient | I2 (oxidant) | Readily accessible substrates | organic-chemistry.org |

| Hofmann–Löffler Reaction | Radical pathway | N-halogenated amine | - | thieme.de |

Mannich Reaction Applications in the Synthesis of Pyrrolidine Derivatives

The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine, is a powerful tool for constructing substituted pyrrolidines. mdpi.com The reaction proceeds through the formation of an iminium ion, which then reacts with the nucleophilic active hydrogen compound. mdpi.com

In the context of pyrrolidine synthesis, cascade reactions involving a Mannich-type step have proven particularly effective. For example, a one-pot nitro-Mannich/hydroamination cascade has been developed for the highly enantioselective preparation of trisubstituted pyrrolidine derivatives. acs.org This approach combines asymmetric bifunctional organocatalysis for the initial nitro-Mannich reaction with a subsequent gold-catalyzed allene (B1206475) hydroamination, affording the products in good yields with excellent diastereo- and enantioselectivities. acs.org Another variation employs a combination of a base and a gold(I) catalyst to achieve a diastereoselective nitro-Mannich/hydroamination cascade, yielding substituted pyrrolidines with three stereocenters in high yields. rsc.org The use of organocatalysts like 3-pyrrolidinecarboxylic acid derivatives can also promote enantioselective anti-Mannich-type reactions, highlighting the tunability of this method for stereocontrol. researchgate.net

| Reaction Type | Catalysis | Key Features | Product | Stereoselectivity | Ref |

| Nitro-Mannich/Hydroamination Cascade | Bifunctional Organocatalysis & Gold Catalysis | One-pot, enantioselective | Trisubstituted pyrrolidines | Excellent diastereo- and enantioselectivities | acs.org |

| Nitro-Mannich/Hydroamination Cascade | Base & Gold(I) Catalysis | Diastereoselective | Substituted pyrrolidines with three stereocenters | High diastereoselectivity | rsc.org |

| Enamine-mediated Mannich Reaction | L-proline/Brønsted acid/base | Gram-scale synthesis, operational simplicity | 2-(Acylmethylene)pyrrolidine derivatives | - | rsc.org |

| anti-Mannich-type Reaction | 3-Pyrrolidinecarboxylic acid derivatives | Enantioselective | anti-Mannich products | High diastereo- and enantioselectivities | researchgate.net |

Advanced Catalytic Systems in Pyrrolidine Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of pyrrolidine scaffolds, enabling the construction of complex and densely functionalized derivatives with high levels of control and efficiency.

Palladium-Catalyzed Synthetic Pathways for Pyrrolidine Scaffolds

Palladium catalysis has emerged as a versatile and powerful tool in organic synthesis, and its application to the construction of pyrrolidine rings is well-documented. sci-hub.se Palladium-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. One prominent strategy is the palladium-catalyzed carboamination of alkenes. For instance, the reaction of N-Boc-pent-4-enylamines with aryl or alkenyl bromides, catalyzed by palladium, leads to the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines with high enantiomeric excess. umich.edu

Another innovative approach involves the palladium-catalyzed carboamination of alkylidenecyclopropanes, which provides an efficient route to congested and densely functionalized pyrrolidine scaffolds. nih.gov Furthermore, palladium-catalyzed C–H alkenylation of aliphatic amines has been developed to generate complex pyrrolidine-based heterocycles. rsc.org This transformation proceeds via a 5-membered-ring cyclopalladation pathway, followed by alkene insertion and aza-Michael cyclization, yielding various pyrrolidine moieties with perfect regio- and diastereoselectivity. rsc.org The use of specific ligands, such as amino acid derivatives, can control the regioselectivity of C-H activation in these systems. rsc.org

| Reaction Type | Catalyst System | Key Features | Product Type | Selectivity | Ref |

| Alkene Carboamination | Palladium catalyst | Enantioselective | 2-Substituted pyrrolidines | Up to 94% ee | umich.edu |

| Carboamination of Alkylidenecyclopropanes | Palladium catalyst | Efficient construction of congested scaffolds | Densely functionalized pyrrolidines | - | nih.gov |

| C–H Alkenylation of Aliphatic Amines | Palladium(II) acetate (B1210297) / Amino acid ligand | Regio- and diastereoselective | Complex pyrrolidine-based heterocycles | Perfect regio- and diastereoselectivity | rsc.org |

Ring-Closing Metathesis (RCM) Approaches for Pyrrolidine Derivatization

Ring-closing metathesis (RCM) has become a powerful and widely used method for the construction of cyclic compounds, including pyrrolidine derivatives. nih.gov This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic alkene. nih.govresearchgate.net

A significant advantage of RCM is its functional group tolerance, allowing for the synthesis of highly functionalized pyrrolidines. For example, a series of chiral pyrrolidine derivatives have been prepared in very good yields from substrates containing a basic or nucleophilic nitrogen atom via a ring-closing enyne metathesis reaction under mild conditions. nih.gov This method proceeds smoothly even without the presence of ethylene (B1197577) gas. nih.gov RCM has also been employed as a key step in the convergent synthesis of pyrrolidine-based analogues of natural products. usda.govbeilstein-journals.org For instance, the synthesis of pyrrolidine-diol analogs of sphingolipids features an RCM step to form a dihydropyrrole intermediate, which is then further functionalized. nih.gov

| Catalyst | Substrate | Key Features | Product | Ref |

| Grubbs' catalyst (first-generation) | Enyne with basic N atom | Mild conditions, no ethylene required | Chiral pyrrolidine derivatives | nih.gov |

| Hoveyda catalyst | Diallylamine derivative | Convergent synthesis | Dihydropyrrole intermediate | nih.gov |

| Ruthenium-based catalyst | Diene precursor | Key step in multi-step synthesis | Pyrrolidine-based natural product analogue | usda.govbeilstein-journals.org |

Organocatalytic Methodologies for Stereoselective Pyrrolidine Synthesis

Asymmetric organocatalysis has become a cornerstone for the enantioselective synthesis of complex molecules, providing a powerful alternative to metal-based catalysts. nih.govunibo.it Chiral pyrrolidines, in particular, are not only synthetic targets but also serve as privileged scaffolds for organocatalysts themselves. unibo.it

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most direct and powerful methods for constructing the pyrrolidine ring. nih.govresearchgate.netbg.ac.rsresearchgate.net This reaction can generate up to four stereocenters in a single step, making it highly attractive for building molecular complexity. nih.gov

Azomethine ylides, often generated in situ from the condensation of an α-amino acid or its ester with an aldehyde or ketone, react with electron-deficient alkenes to yield highly substituted pyrrolidines. nih.govacs.org The development of catalytic, asymmetric versions of this reaction has been a major focus. While metal-catalyzed variants are well-established, organocatalytic approaches have gained significant traction. researchgate.netrsc.orgrsc.org

Various classes of organocatalysts, including those based on proline, thiourea, and phosphoric acids, have been successfully employed to control the stereochemical outcome of these cycloadditions, affording products with high yields and stereoselectivity. bg.ac.rsresearchgate.net These methods provide a versatile toolkit for accessing a wide range of stereochemically diverse pyrrolidine structures. rsc.org

Table 2: Catalysis in 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Catalyst Type | Key Feature | Outcome | Ref |

|---|---|---|---|

| Metal Complexes (e.g., Ag(I), Cu(I)) | High versatility | High yield, regio- and stereocontrol | nih.govrsc.org |

A formal [3+2] annulation strategy involving an organocatalytic asymmetric Michael addition followed by a diastereoselective reductive cyclization is a robust method for the de novo synthesis of substituted pyrrolidines. acs.orgacs.org This two-step sequence is highly atom-efficient and allows for the construction of complex pyrrolidine cores from simple acyclic precursors. acs.org

This approach typically involves the Michael addition of a ketone or aldehyde to a nitroalkene, catalyzed by a chiral organocatalyst like a diarylprolinol silyl (B83357) ether. acs.orgarabjchem.org This initial step establishes key stereocenters with high diastereo- and enantioselectivity. The resulting γ-nitro carbonyl intermediate is then subjected to a reductive cyclization, often via catalytic hydrogenation, which reduces the nitro group to an amine that subsequently cyclizes onto the carbonyl to form the pyrrolidine ring. acs.orgacs.orgchemrxiv.orgresearchgate.net

This methodology has been successfully applied to synthesize a variety of highly functionalized and trisubstituted pyrrolidines, demonstrating its broad utility in organic synthesis. acs.orgacs.org

Metal-Catalyzed Approaches (General) in Pyrrolidine Synthesis

Metal catalysis plays a pivotal role in the synthesis of pyrrolidines, offering diverse and efficient pathways. sioc-journal.cn Transition metals like palladium, rhodium, cobalt, and copper are frequently used to catalyze a range of transformations leading to the pyrrolidine core. sioc-journal.cnorganic-chemistry.orgacs.org

Palladium-catalyzed reactions are particularly prominent. For instance, a palladium-catalyzed enantioselective synthesis of pyrrolidines can be achieved through an intramolecular nucleopalladation of a tethered amine onto a phenol-derived intermediate. acs.org This is followed by an intermolecular addition of a second nucleophile, yielding complex pyrrolidine products with high enantio- and diastereoselectivity. acs.org Furthermore, palladium-catalyzed reductive amination has been described as a suitable method for the synthesis of 3-(4-chlorophenyl)pyrrolidine.

Other metal-catalyzed methods include the functionalization of unsaturated hydrocarbons, such as the cobalt-catalyzed reductive cyclization of enynes and diynes, which provides a convenient route to the corresponding cyclized products. sioc-journal.cn

Stereoselective and Chiral Synthesis of 3-(4-Chlorobenzyl)pyrrolidine Analogs

The stereoselective synthesis of 3-substituted pyrrolidines is of great interest due to their prevalence in biologically active compounds. Various strategies have been developed to control the stereochemistry at the C3 position and other stereocenters within the pyrrolidine ring.

One powerful approach is the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. acs.orgbeilstein-journals.orgnih.gov These chiral imines can act as effective controllers of stereoselectivity in reactions like 1,3-dipolar cycloadditions with azomethine ylides, leading to densely substituted pyrrolidines with excellent diastereoselectivity. acs.orgnih.gov The sulfinyl group directs the facial selectivity of the approaching reactant, thereby establishing the absolute configuration of the newly formed stereocenters. nih.gov

Another key strategy is the diastereoselective reduction of substituted pyrrole (B145914) precursors. researchgate.net The catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. The initial reduction of a substituent on the pyrrole ring can direct the subsequent hydrogenation of the ring itself. researchgate.net

For the synthesis of specific analogs like trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides, multi-step sequences starting from precursors like diethyl acetonedicarboxylate have been developed. nih.gov Furthermore, chiral starting materials from the "chiral pool," such as (S)-prolinol, are commonly used to synthesize complex pyrrolidine-containing drugs, including analogs that could be related to this compound. mdpi.com

The development of practical, large-scale syntheses for chiral pyrrolidine derivatives, such as (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, highlights the industrial importance of establishing robust and efficient stereoselective routes. acs.orgacs.org

Strategies for the Preparation of Enantiopure Pyrrolidine Derivatives

The creation of enantiomerically pure pyrrolidine derivatives is a key focus in organic synthesis. Various strategies have been developed to achieve high levels of stereocontrol.

One prominent strategy involves the use of the chiral pool , where readily available, enantiopure natural products like amino acids serve as starting materials. For instance, (S)-proline and (2S,4R)-4-hydroxyproline have been utilized to create enantiopure pyrrolidin-2-yl-substituted pyridines and pyrimidines. fu-berlin.de This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. A general strategy for constructing enantiopure cis-2,5-disubstituted pyrrolidine building blocks has been demonstrated starting from cocaine. nih.govresearchgate.net Similarly, pyroglutamic acid is another common starting point for the synthesis of 2,5-disubstituted pyrrolidines. acs.org

Asymmetric catalysis is another powerful approach. This includes catalytic enantioselective allylic substitution, dihydroxylation, and C(sp³)–H amination to produce C₂-symmetrical 2,5-disubstituted pyrrolidines. acs.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a wide range of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org This method can generate up to four stereogenic centers in a single step. acs.org

Substrate-controlled methods, where a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, are also widely used. whiterose.ac.uk For example, tert-butylsulfinamide has been employed as a chiral auxiliary in the synthesis of enantioenriched pyrrolidines. organic-chemistry.org The diastereomers formed are typically separable, and the auxiliary can be removed in a subsequent step. whiterose.ac.uk

More recently, biocatalytic approaches have emerged as a sustainable alternative. Transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess. acs.org This method was successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale. acs.org

A "clip-cycle" strategy has also been reported for the asymmetric synthesis of disubstituted pyrrolidines. core.ac.uk This involves the activation of a Cbz-protected bis-homoallylic amine via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. core.ac.uk

Application of Chiral Auxiliaries and Catalysts in Asymmetric Pyrrolidine Synthesis

Chiral auxiliaries and catalysts are fundamental tools in the asymmetric synthesis of pyrrolidines, enabling the production of specific enantiomers.

Chiral Auxiliaries: These are stoichiometric chiral compounds that are temporarily attached to a substrate to guide the formation of new stereocenters. whiterose.ac.uk A classic example is the use of Evans oxazolidinones. whiterose.ac.uk Other auxiliaries like (R)-phenylglycinol and (S,S)-pseudoephedrine have been successfully used in diastereoselective reactions to produce single enantiomers of substituted pyrrolidines. whiterose.ac.uk The key advantage is the formation of diastereomers, which can be separated using standard techniques like chromatography. whiterose.ac.uk For instance, tert-butylsulfinamide has proven effective as a chiral auxiliary for the asymmetric synthesis of pyrrolidines through the desymmetrization of oxetanes, yielding products with excellent diastereoselectivity. organic-chemistry.org

Chiral Catalysts: These substances, used in sub-stoichiometric amounts, create a chiral environment that favors the formation of one enantiomer over the other. They are broadly classified into metal catalysts and organocatalysts.

Metal Catalysts: Transition metal complexes with chiral ligands are widely used. For example, copper-catalyzed enantioselective 1,3-dipolar cycloadditions are a well-established method. sci-hub.se Silver carbonate (Ag₂CO₃) has been used as a catalyst in the reaction between N-tert-butanesulfinylazadienes and azomethine ylides to produce highly substituted pyrrolidines. acs.org Iron(III) salts have been employed as sustainable metal catalysts for the diastereoselective intramolecular hydroamination/cyclization of α-substituted amino alkenes to yield enantiopure trans-2,5-disubstituted pyrrolidines. csic.es

Organocatalysts: These are small, metal-free organic molecules that can catalyze asymmetric transformations. Proline and its derivatives are among the most famous organocatalysts, capable of catalyzing reactions like aldol (B89426) and Michael additions. mdpi.comnih.gov Diarylprolinol silyl ethers are another important class of organocatalysts for the asymmetric functionalization of aldehydes. nih.gov Chiral phosphoric acids have been shown to catalyze the intramolecular aza-Michael cyclization of protected amines to form enantioenriched pyrrolidines. core.ac.ukwhiterose.ac.uk Bifunctional catalysts, such as those combining a cinchona alkaloid with a squaramide unit, have been used for asymmetric Michael additions to nitroolefins with very low catalyst loadings. metu.edu.tr

The choice between a chiral auxiliary and a catalyst depends on various factors, including the desired product, the complexity of the synthesis, and cost-effectiveness. While auxiliaries often provide high diastereoselectivity, they require additional steps for attachment and removal. whiterose.ac.uk Catalysts, particularly organocatalysts, offer a more atom-economical and environmentally friendly approach. mdpi.com

Green Chemistry Principles and Process Optimization in Pyrrolidine Synthesis

The application of green chemistry principles to the synthesis of pyrrolidine derivatives aims to reduce the environmental impact of chemical processes. This involves using safer solvents, reducing waste, and improving energy efficiency. rasayanjournal.co.inmdpi.com

Microwave-Assisted Synthetic Protocols for Pyrrolidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org

Microwave irradiation has been successfully applied to the synthesis of various pyrrolidine derivatives. For example, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes at 75 °C under microwave heating, a significant improvement over conventional methods. mdpi.comnih.gov In another instance, a series of N-substituted pyrrolidine derivatives were synthesized in excellent yields (70–99%) using microwave irradiation, whereas conventional heating resulted in low to no yield. nih.gov

Microwave-assisted protocols are also prominent in multicomponent reactions for constructing spiro-pyrrolidine frameworks. These one-pot reactions benefit from the rapid heating and increased reaction rates afforded by microwaves, often under solvent-free or environmentally benign solvent conditions. rsc.org For instance, a three-component synthesis of novel dispiro heterocycles was developed using microwave irradiation without any catalyst or solvent. rsc.org

While microwave-assisted synthesis offers significant advantages in terms of speed and efficiency, potential downsides include the possibility of side reactions due to the rapid heating rates, which may require careful optimization of reaction conditions. mdpi.com

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency while minimizing waste. This includes the choice of solvent, catalyst, temperature, and reactant ratios.

Solvent Selection: The choice of solvent can dramatically influence the outcome of a reaction. Green chemistry principles encourage the use of safer solvents like water, ethanol (B145695), or even solvent-free conditions. rasayanjournal.co.inresearchgate.net Water has been shown to be a superior solvent for certain multicomponent reactions leading to pyrrolidine derivatives, promoting the reaction and simplifying workup. rasayanjournal.co.in In some cases, a mixture of solvents, such as a 1:1 water-ethanol ratio, has been found to be ideal. bohrium.com Solvent-free, or neat, reactions represent an even greener approach, reducing solvent waste entirely. researchgate.net

Catalyst and Reagent Optimization: The amounts of catalysts and reagents are carefully optimized to ensure efficient conversion without unnecessary excess. For example, in a three-component reaction to synthesize 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the optimal ratio of the starting aldehyde, amine, and β-ketoester was found to be 1:1:1.5. beilstein-journals.org Similarly, catalyst loading is a key parameter; for instance, the synthesis of pyrrolidines via 1,3-dipolar cycloadditions was optimized using 10 mol % of a silver catalyst. acs.org

One-Pot Procedures: Designing a synthesis to proceed through a one-pot, two-step procedure, where intermediates are not isolated, can significantly improve efficiency and reduce waste. researchgate.net This approach was successfully used in a redox-enabled intramolecular hydroamination to produce pyrrolidines. researchgate.net

Catalyst Reusability and Efficiency in Pyrrolidine Manufacturing

The ability to recover and reuse catalysts is a cornerstone of green and sustainable chemistry, as it reduces costs and waste. nih.gov This is particularly important for catalysts based on precious metals or complex organic molecules.

Heterogeneous Catalysts: Supporting a catalyst on an insoluble material (heterogenization) is a common strategy to facilitate its recovery. Polymer-supported chiral pyrrolidine catalysts have been developed and applied in asymmetric Michael additions. researchgate.net These catalysts can be recovered by simple filtration and reused multiple times without a significant loss of activity or enantioselectivity. nih.govresearchgate.net For example, a polystyrene-based chiral pyrrolidine catalyst was reused up to five times. researchgate.net Similarly, pyrrolidine-functionalized poly[(ethylene glycol) methacrylate] (PEGMA) resins have been used as recyclable catalysts for aldol reactions in aqueous media. mdpi.com

Homogeneous Catalysts: While recovery can be more challenging, methods exist for reusing homogeneous catalysts. For instance, a prolinamide catalyst used in large-scale aldol reactions was recovered by acid treatment and reused for five cycles with only a minor drop in enantioselectivity. nih.gov

Challenges in Catalyst Reuse: A significant challenge in catalyst reuse is poisoning, where impurities or byproducts deactivate the catalyst. Studies on the hydrogenation of 1-methylpyrrole (B46729) over rhodium catalysts have shown a decrease in the initial reaction rate upon reuse, indicating catalyst deactivation. mdpi.com Understanding the mechanisms of deactivation is crucial for developing more robust and reusable catalytic systems.

The efficiency of a catalyst is not only measured by its activity and selectivity but also by its stability and reusability over multiple cycles, which are critical factors for industrial-scale manufacturing. nih.govresearchgate.net

Synthesis of Specific this compound Forms and Conjugates

The synthesis of specific forms of this compound, such as its individual stereoisomers or conjugates, requires tailored synthetic routes.

A method for preparing tert-butyl (3S,4R)-4-(4-chlorobenzyl)-3-(tert-butyldimethylsilyloxy)-5-nonylpyrrolidine-1-carboxylate has been documented. This synthesis involved the use of 4-bromochlorobenzene as a precursor to introduce the 4-chlorophenyl group. umich.edu

The synthesis of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring through cyclization reactions, such as a 1,3-dipolar cycloaddition. The benzyl (B1604629) group is introduced via N-benzylation, and the 4-chlorophenyl group is incorporated through methods like cross-coupling reactions.

Conjugates of pyrrolidine derivatives are also of interest. For example, diethyl (3R,3aS,9bR)-3-(4-chlorophenyl)-8-nitro-4-oxo-1,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole-2,2(3H)-dicarboxylate has been synthesized through an organocatalytic cascade reaction. acs.org Another example is the synthesis of 1-Benzyl-5-chloro-3′-(4-chlorophenyl)-1′-(4-methylbenzoyl)-5′,6′,7′,7a′-tetrahydro-1′H,3′H-spiro[indoline-3,2′-pyrrolizin]-2-one. sci-hub.se

The synthesis of 1-Boc-3-(2-chlorophenyl)pyrrolidine, an isomer, involves protecting the pyrrolidine nitrogen with a Boc group, a common strategy to modulate reactivity during further synthetic transformations.

These examples highlight that the synthesis of specific, highly functionalized pyrrolidine derivatives often involves multi-step sequences where stereochemistry is carefully controlled and various functional groups are introduced through a range of chemical transformations.

Preparation of this compound Oxalate (B1200264) Salt

The oxalate salt of this compound is a stable, crystalline solid, which facilitates its purification and handling. The preparation of this salt is a straightforward acid-base reaction following the synthesis of the free base, this compound. While specific synthetic routes to this compound can vary, they generally involve the formation of the pyrrolidine ring with the 4-chlorobenzyl group attached at the 3-position. Common methods include reductive amination and cyclization reactions. chemicalbook.com

Once the free base is obtained, it is typically dissolved in a suitable organic solvent, such as ethanol or isopropanol. A solution of oxalic acid in the same or a compatible solvent is then added, often dropwise, to the solution of the pyrrolidine derivative. The reaction results in the precipitation of the this compound oxalate salt, which can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum. fluorochem.co.uk This standard procedure is widely applicable for the formation of oxalate salts of various amine-containing compounds. fluorochem.co.uk

Table 1: Related Pyrrolidine Oxalate Salts and their Starting Materials

| Compound Name | Starting Material (Free Base) | Reagent |

| This compound Oxalate chemicalbook.comchemimpex.comnih.gov | This compound | Oxalic Acid |

| 3-(2-Chlorobenzyl)pyrrolidine Oxalate ijapbc.com | 3-(2-Chlorobenzyl)pyrrolidine | Oxalic Acid |

| (S)-benzyl 2-(8-amino-l-bromoimidazo[l,5-a]pyrazin-3- yl)pyrrolidine- 1 -carboxylate oxalate fluorochem.co.uk | (S)-benzyl 2-(8-amino-l-bromoimidazo[l,5-a]pyrazin-3- yl)pyrrolidine- 1 -carboxylate | Oxalic Acid |

| 3-(4-Fluorophenyl)pyrrolidine oxalate | 3-(4-Fluorophenyl)pyrrolidine | Oxalic Acid |

Synthesis of Pyrrolidine-2,5-diones with Chlorophenyl/Chlorobenzyl Substitution Patterns

Pyrrolidine-2,5-diones, also known as succinimides, are a class of compounds with significant biological activity. dergipark.org.tr The synthesis of these derivatives bearing chlorophenyl or chlorobenzyl substituents can be achieved through several methods, most commonly involving the cyclocondensation of a substituted succinic acid or its anhydride (B1165640) with an appropriate amine. dergipark.org.trjocpr.com

One general approach involves the reaction of a succinic anhydride with a substituted aniline (B41778) in a suitable solvent like benzene (B151609), often in the presence of acetyl chloride. jocpr.com For instance, 1-(3-chlorophenyl)pyrrolidine-2,5-dione (B188833) can be prepared by refluxing succinyl chloride with m-chloroaniline in benzene. jocpr.com Another strategy is the condensation of a substituted succinic acid with an amine at elevated temperatures. dergipark.org.tr For example, 3-substituted pyrrolidine-2,5-diones can be synthesized by the condensation of dicarboxylic acids with appropriately substituted amines at 180°C. dergipark.org.tr

Furthermore, N-Mannich bases of 3-(chlorophenyl)-pyrrolidine-2,5-diones have been synthesized through the aminoalkylation of the parent 3-substituted pyrrolidine-2,5-dione. tandfonline.com Reductive isomerization of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione using iron in acetic acid represents another route to substituted pyrrolo-quinolines, which are related structures. nih.gov

Table 2: Examples of Synthesized Pyrrolidine-2,5-diones with Chlorophenyl Substitution

| Compound Name | Synthetic Method | Key Reagents | Reference |

| 1-(3-Chlorophenyl)-pyrrolidine-2,5-dione | Condensation | Succinyl chloride, m-chloroaniline | jocpr.com |

| N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | Aminoalkylation | 3-Benzhydryl-pyrrolidine-2,5-dione, 4-(3-chlorophenyl)-piperazine, formaldehyde (B43269) | nih.govresearchgate.net |

| N-[{4-(4-Chlorophenyl)-piperazin-1-yl}-methyl]-3-isopropyl-pyrrolidine-2,5-dione | Aminoalkylation | 3-Isopropyl-pyrrolidine-2,5-dione, 4-(4-chlorophenyl)-piperazine, formaldehyde | nih.gov |

| 3,4-Dihydroxypyrrolidine-2,5-dione derivatives | Not specified | Not specified | mdpi.com |

Synthesis of Pyrrolidine-Benzimidazole Hybrid Structures

The synthesis of hybrid molecules incorporating both a pyrrolidine ring and a benzimidazole (B57391) nucleus has been an area of active research, largely driven by the diverse biological activities of these scaffolds. rsc.orgmdpi.comnih.gov The synthetic strategies for these hybrids are often multi-step processes involving the construction of one heterocycle followed by its coupling to the other.

One common approach begins with the synthesis of a substituted benzimidazole, which is then functionalized with a pyrrolidine-containing side chain. For example, benzimidazole-chalcone derivatives can be prepared, and the benzimidazole nitrogen can be alkylated with reagents like 1-(2-chloroethyl)pyrrolidine (B1346828) in the presence of a base such as potassium carbonate in acetonitrile. researchgate.net

Another strategy involves the use of 1,3-dipolar cycloaddition reactions. For instance, benzimidazole carboxamides bearing a pyrrolidine nucleus at the 2-position have been synthesized by reacting N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with methyl acrylate (B77674) in the presence of trifluoroacetic acid, followed by functionalization of the pyrrolidine nitrogen. dergipark.org.tr

The synthesis of more complex hybrids has also been reported. For example, pyrazole-containing benzimidazoles have been synthesized, where a benzyl substituent on the imidazole (B134444) nitrogen was found to be important for activity. mdpi.com

Table 3: Synthetic Approaches to Pyrrolidine-Benzimidazole Hybrids

| Hybrid Structure Type | General Synthetic Strategy | Key Intermediates/Reagents | Reference |

| Benzimidazole-Chalcone-Pyrrolidine Hybrids | N-alkylation of benzimidazole-chalcone | 1-(2-Chloroethyl)pyrrolidine, K2CO3 | researchgate.net |

| 2-Pyrrolidinyl-Benzimidazole Carboxamides | 1,3-Dipolar cycloaddition and subsequent functionalization | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, methyl acrylate | dergipark.org.tr |

| N-Substituted Pyrazole-Containing Benzimidazoles | Multi-step synthesis | Benzyl halides | mdpi.com |

Construction of Tetrazole Derivatives Bearing a Pyrrolidine Scaffold

Tetrazole derivatives incorporating a pyrrolidine moiety are of interest due to their potential biological activities. rsc.orgthieme-connect.com The synthesis of these compounds is typically achieved through the N-alkylation of a substituted pyrrolidine with a tetrazole-containing alkyl halide.

A general and effective method involves the N-alkylation of various 2-arylpyrrolidines with 1-(3-chloropropyl)-5-aryl-2H-tetrazoles. rsc.orgthieme-connect.com These reactions are usually carried out over an extended period, for instance, 48 hours, and provide the desired products in satisfactory yields, generally ranging from 53% to 70%. rsc.orgthieme-connect.com The nature of the substituents on either the tetrazole or the pyrrolidine ring does not significantly hinder the reaction. rsc.orgthieme-connect.com

An example of a synthesized compound is 5-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole. rsc.org This highlights the possibility of having a chlorophenyl group on both the tetrazole and the pyrrolidine rings. Another related compound, 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole, has also been synthesized, demonstrating the flexibility of this synthetic approach. rsc.org

Table 4: Examples of Tetrazole-Pyrrolidine Derivatives

| Compound Name | Starting Pyrrolidine | Starting Tetrazole | Yield Range | Reference |

| 5-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole | 2-(4-Chlorophenyl)pyrrolidine | 1-(3-Chloropropyl)-5-(4-chlorophenyl)-2H-tetrazole | 53-70% | rsc.org |

| 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole | 2-(4-Fluorophenyl)pyrrolidine | 1-(3-Chloropropyl)-5-(4-chlorophenyl)-2H-tetrazole | 53-70% | rsc.org |

| 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole | 2-(3-Methylphenyl)pyrrolidine | 1-(3-Chloropropyl)-5-phenyl-2H-tetrazole | 53-70% | rsc.org |

Regio- and Stereoselective Synthesis of Spiro-Heterocycles Incorporating Pyrrolidine and Chlorobenzyl Moieties

The synthesis of complex spiro-heterocycles containing a pyrrolidine ring is a significant area of organic synthesis, with a strong emphasis on controlling regioselectivity and stereoselectivity. rsc.orgsemanticscholar.orgresearchgate.netmdpi.comnih.gov A powerful and widely used method for constructing these intricate structures is the 1,3-dipolar cycloaddition reaction of azomethine ylides with various dipolarophiles. researchgate.netmdpi.comnih.gov

In a typical procedure, an azomethine ylide is generated in situ, for example, from the reaction of isatin (B1672199) with an amino acid such as sarcosine (B1681465) or proline. mdpi.comua.es This reactive intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile, which often contains an exocyclic double bond. mdpi.comua.es The choice of reactants and reaction conditions dictates the regio- and stereochemical outcome of the reaction.

For instance, novel spiro-pyrrolidine and spiro-pyrrolizine derivatives have been synthesized with high regioselectivity through the intermolecular 1,3-dipolar cycloaddition of azomethine ylides with substituted benzylidene acetophenones (chalcones). nih.gov The structures of these complex molecules are typically confirmed by spectroscopic techniques and, in some cases, single-crystal X-ray analysis. nih.gov

While direct examples of spiro-heterocycles with a this compound moiety were not explicitly detailed in the provided search results, the synthesis of related structures with chlorophenyl groups is well-documented. For example, 1-Methyl-4-(2-chlorophenyl)pyrrolo-(spiro[2.3″]oxindole)-spiro[3.3′]-5′-(2-chlorophenylmethylidene)piperidin-4′-one has been synthesized via a [3+2] cycloaddition reaction. mdpi.com Similarly, spirooxindole pyrrolidine derivatives grafted onto thiochromene scaffolds have been prepared, where the chalcone-based dipolarophile can contain a chlorophenyl group.

Table 5: Examples of Regio- and Stereoselective Synthesis of Spiro-Pyrrolidines

| Spiro-Heterocycle Class | Synthetic Method | Key Reactants | Stereochemical Outcome | Reference |

| Spiro[indoline-3,2′-pyrrolidines] | 1,3-Dipolar cycloaddition | Isatin, sarcosine, (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones | High regio- and diastereoselectivity | researchgate.net |

| Spiro-pyrrolidines/pyrrolizines | 1,3-Dipolar cycloaddition | Isatin, sarcosine/proline, 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | Good yields, racemic mixtures | mdpi.comua.es |

| Spirooxindole/pyrrolidine/thiochromene scaffolds | Three-component 1,3-dipolar cycloaddition | Substituted isatins, L-proline, chalcone-based thiochromenes | Regio- and stereo-selective | mdpi.com |

| Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | Multicomponent 1,3-dipolar cycloaddition | Allylamine, N-methylmaleimide, cinnamaldehyde | High diastereoselectivity |

Advanced Spectroscopic and Structural Elucidation Techniques in Pyrrolidine Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-(4-Chlorobenzyl)pyrrolidine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR (Proton NMR) spectroscopy of pyrrolidine (B122466) derivatives reveals characteristic signals for the protons in the pyrrolidine ring and the 4-chlorobenzyl substituent. For instance, in a related compound, 1-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid, the protons of the 4-chlorobenzyl group appear as a multiplet in the aromatic region (δ 7.36-7.32 ppm), while the methylene (B1212753) protons of the benzyl (B1604629) group appear as distinct doublets around 4.19-4.16 ppm and 3.98-3.95 ppm. rsc.org The protons on the pyrrolidine ring itself typically resonate in the upfield region, with multiplets observed for the various methylene and methine protons. rsc.org

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. In 1-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid, the carbonyl carbon of the carboxylic acid is observed downfield (δ 172.3 ppm). rsc.org The aromatic carbons of the 4-chlorophenyl group show signals in the range of δ 129.3 to 135.1 ppm, with the carbon bearing the chlorine atom appearing at a distinct chemical shift. rsc.org The carbons of the pyrrolidine ring are found at higher field strengths, with the C2 carbon appearing around δ 67.2 ppm and the other ring carbons resonating at approximately 58.1, 53.8, 29.5, and 23.8 ppm. rsc.org

The specific chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern and stereochemistry of the pyrrolidine ring, allowing for a comprehensive assignment of the molecule's structure.

Table 1: Representative NMR Data for a this compound Analog

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H | 7.36-7.32 | m | Aromatic protons |

| ¹H | 4.19-4.16 | d, J = 12.8 Hz | Benzyl CH₂ |

| ¹H | 3.98-3.95 | d, J = 12.8 Hz | Benzyl CH₂ |

| ¹H | 3.68-3.64 | m | Pyrrolidine CH |

| ¹H | 3.48-3.43 | m | Pyrrolidine CH₂ |

| ¹H | 2.76-2.69 | m | Pyrrolidine CH₂ |

| ¹H | 2.32-2.21 | m | Pyrrolidine CH₂ |

| ¹H | 2.19-1.90 | m | Pyrrolidine CH₂ |

| ¹³C | 172.3 | - | C=O |

| ¹³C | 135.1 | - | Aromatic C-Cl |

| ¹³C | 131.2, 131.1 | - | Aromatic CH |

| ¹³C | 129.3 | - | Aromatic C |

| ¹³C | 67.2 | - | Pyrrolidine C2 |

| ¹³C | 58.1 | - | Benzyl CH₂ |

| ¹³C | 53.8 | - | Pyrrolidine C5 |

| ¹³C | 29.5 | - | Pyrrolidine C3 |

| ¹³C | 23.8 | - | Pyrrolidine C4 |

| Data for 1-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid. rsc.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₄ClN, which corresponds to a specific molecular weight. fluorochem.co.ukbldpharm.combldpharm.com

In a mass spectrum, the molecule is ionized, typically by electron impact (EI) or electrospray ionization (ESI), to generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the molecular weight is approximately 195.67 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. rsc.orgrsc.org This is crucial for confirming the molecular formula and distinguishing between compounds with similar nominal masses.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The bonds in the molecular ion break in predictable ways, generating fragment ions that are characteristic of the original structure. For instance, a common fragmentation pathway for benzyl-substituted pyrrolidines involves the cleavage of the bond between the benzyl group and the pyrrolidine ring. This would result in a prominent peak corresponding to the 4-chlorobenzyl cation and another peak corresponding to the pyrrolidine ring fragment. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is also a key diagnostic feature in the mass spectrum of chlorine-containing compounds. scispace.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different types of bonds and functional groups.

Key characteristic IR absorptions for a compound like this compound would include:

N-H Stretch: For a secondary amine like pyrrolidine, a moderate absorption band is typically observed in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic): The C-H stretching vibrations of the 4-chlorophenyl group are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz

C-H Stretch (Aliphatic): The C-H stretching vibrations of the pyrrolidine ring and the benzyl methylene group will show strong absorptions in the region of 2850-3000 cm⁻¹. libretexts.org

C=C Stretch (Aromatic): The carbon-carbon stretching vibrations within the aromatic ring typically give rise to one or more bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-N Stretch: The stretching vibration of the C-N bond in the pyrrolidine ring usually appears in the 1020-1250 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org

The presence and precise positions of these absorption bands in the IR spectrum provide confirmatory evidence for the presence of the pyrrolidine ring, the 4-chlorobenzyl group, and the secondary amine functionality. ontosight.ai

Table 2: Expected Infrared Absorption Ranges for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic | 2850 - 3000 |

| C=C Stretch | Aromatic | 1400 - 1600 |

| C-N Stretch | Amine | 1020 - 1250 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Characterization

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining its stereochemistry.

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

In the context of pyrrolidine chemistry, X-ray crystallography has been used to elucidate the crystal structures of numerous derivatives. researchgate.netiucr.orgiucr.orgnih.gov For instance, studies on related spiro-pyrrolidine compounds have revealed the envelope conformation of the pyrrolidine ring and the dihedral angles between different ring systems within the molecule. researchgate.netiucr.org The crystal structure also provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net

For this compound, an X-ray crystal structure would unambiguously determine the relative and absolute configuration of the substituent at the C3 position of the pyrrolidine ring, confirming whether it is the (R) or (S) enantiomer. This information is crucial for understanding its biological activity and interaction with chiral environments.

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property of chiral compounds that can be used to assess their enantiomeric purity. A chiral molecule, such as one of the enantiomers of this compound, will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

The measurement is performed using a polarimeter, and the observed rotation is reported as the specific rotation [α], which is a standardized value. The specific rotation is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the concentration of the sample, and the solvent.

For a pure enantiomer of a compound, a specific rotation value will be observed. For example, the (R)-enantiomer of a related compound, (R)-3-((4-chlorophenyl)thio)pyrrolidine hydrochloride, exhibits a specific rotation of [α]²⁵D = -2.7° (c = 0.37, CHCl₃). vulcanchem.com The (S)-enantiomer would be expected to have an equal but opposite specific rotation. A racemic mixture (a 50:50 mixture of both enantiomers) will have a net optical rotation of zero.

Therefore, by measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer, one can determine the enantiomeric excess (ee) and thus the chiral purity of the sample. rsc.orgresearchgate.net This is a critical quality control parameter, particularly in the development of pharmaceutical compounds where only one enantiomer may be biologically active.

Chemical Reactivity and Transformation of Pyrrolidine Scaffolds

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a nucleophilic and basic center, making it the primary site for a variety of chemical transformations. Its secondary amine character allows for the introduction of a wide range of substituents.

The lone pair of electrons on the pyrrolidine nitrogen readily participates in nucleophilic substitution reactions with alkyl halides or other alkylating agents. This process, known as N-alkylation, is a fundamental method for elaborating the pyrrolidine scaffold. The reaction typically proceeds by treating the pyrrolidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. When the hydrogen on the nitrogen is replaced by an alkyl group, the relocations are lost. fabad.org.tr

The nitrogen atom can also engage in Mannich reactions, a three-component condensation involving formaldehyde (B43269) (or another aldehyde) and a compound with an active hydrogen. academicjournals.orgoarjbp.com As a secondary amine, 3-(4-Chlorobenzyl)pyrrolidine can react with an aldehyde and a carbon acid to form a Mannich base. oarjbp.com This reaction is a powerful tool for carbon-carbon bond formation, effectively linking the pyrrolidine structure to another molecule via an aminomethyl bridge. academicjournals.org Mannich bases are valuable intermediates in the synthesis of various biologically active compounds. nih.gov

Table 1: Representative N-Alkylation and N-Mannich Base Reactions

| Reaction Type | Reagents | Product Type | Purpose |

|---|---|---|---|

| N-Alkylation | R-X (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, Et₃N) | Tertiary Amine | Introduction of alkyl substituents to modify steric and electronic properties. |

| N-Mannich Base Formation | CH₂O, R'-H (Active Hydrogen Compound) | β-Amino Carbonyl Compound | C-C and C-N bond formation for creating complex molecular architectures. academicjournals.org |

The nucleophilic nitrogen of this compound can react with carboxylic acids and their derivatives to form amide bonds. This is one of the most common reactions in organic and medicinal chemistry. researchgate.net Direct reaction with a carboxylic acid is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. luxembourg-bio.comfishersci.co.uk

Common methods for amide bond formation include reacting the pyrrolidine with acyl chlorides or acid anhydrides in the presence of a base. fishersci.co.uk Alternatively, a wide variety of coupling reagents can be used to facilitate the reaction directly between the carboxylic acid and the amine under mild conditions. luxembourg-bio.com These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts, convert the carboxylic acid's hydroxyl group into a better leaving group, promoting nucleophilic attack by the pyrrolidine nitrogen. fishersci.co.ukacs.org The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide, for instance, can be achieved by reacting pyrrolidine-2-carbonyl chloride with substituted anilines. rroij.com

Table 2: Common Methods for Amide Formation

| Method | Activating Agent / Reagent | Key Intermediate | Byproduct |

|---|---|---|---|

| Acyl Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) on a carboxylic acid | Acyl Chloride | HCl |

| Acid Anhydride (B1165640) Method | An existing acid anhydride | Acid Anhydride | Carboxylic Acid |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea | Dicyclohexylurea (DCU) or a soluble urea (B33335) derivative |

| Phosphonium Salt Coupling | HATU, PyBOP | OAt/OBt Active Ester | Triarylphosphine oxide |

Reactivity of the Chlorobenzyl Moiety

The chlorobenzyl portion of the molecule features a benzene (B151609) ring substituted with a chlorine atom and a benzyl-pyrrolidine group. The reactivity of this aromatic ring is governed by the electronic effects of these substituents.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmsu.edu The rate and regioselectivity (i.e., the position of substitution) are determined by the substituents already present on the ring. libretexts.org

In this compound, the ring has two substituents:

Chloro Group (-Cl): This is an ortho, para-directing but deactivating group. The halogen is electron-withdrawing via induction (deactivating the ring) but donates electron density through resonance (directing incoming electrophiles to the ortho and para positions). ucalgary.ca

Benzyl-pyrrolidine Group (-CH₂-Pyrrolidine): This is an alkyl-type group, which is ortho, para-directing and weakly activating due to hyperconjugation and weak inductive effects. ucalgary.ca

Table 3: Theoretical Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3-(4-Chloro-3-nitrobenzyl)pyrrolidine |

| Halogenation | Br⁺, Cl⁺ | 3-(3-Bromo-4-chlorobenzyl)pyrrolidine |

| Friedel-Crafts Acylation | R-C=O⁺ | 3-(4-Chloro-3-acylbenzyl)pyrrolidine |

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a strong nucleophile. youtube.com This reaction is fundamentally different from SN1 and SN2 reactions, which occur at sp³-hybridized carbon centers. quora.com For SNAr to occur, two main conditions must typically be met:

The presence of a good leaving group (like a halogen).

The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.com

The chlorobenzyl moiety in this compound has a chlorine atom, which can act as a leaving group. However, the other substituent, the benzyl-pyrrolidine group, is electron-donating. This lack of a strong electron-withdrawing group significantly deactivates the ring towards nucleophilic attack. Therefore, under standard laboratory conditions, the chlorine atom is not expected to be readily displaced by nucleophiles via the SNAr mechanism. Extremely harsh conditions (high temperature and pressure) or the use of transition-metal catalysts (e.g., in Buchwald-Hartwig or Ullmann type reactions) would likely be required to achieve substitution at this position.

Ring Transformations and Functional Group Interconversions of Pyrrolidine Derivatives

The pyrrolidine ring is a stable, unstrained five-membered heterocycle. Ring transformations, such as ring-opening or expansion, are not common and typically require specific activation or harsh reaction conditions. researchgate.net For instance, certain N-activated pyrrolidines can undergo reductive cleavage of the C-N bond under photoredox catalysis. researchgate.net

More common are functional group interconversions on the pyrrolidine ring or its substituents. These transformations allow for the fine-tuning of the molecule's properties. ub.edufiveable.me

Examples of Potential Functional Group Interconversions:

Modification of the Aryl Chloride: While direct SNAr is difficult, the chloro group can be transformed using transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling could replace the chlorine with an alkyl or aryl group, Sonogashira coupling could introduce an alkyne, and Buchwald-Hartwig amination could replace it with an amine.

Oxidation of the Pyrrolidine Ring: The C-N bond adjacent to the nitrogen can be oxidized to form a lactam (an cyclic amide), which can serve as a precursor for further chemical modifications.

Dehydrogenation: The pyrrolidine ring could potentially be dehydrogenated to form the corresponding pyrroline (B1223166) or even a pyrrole (B145914) derivative, though this would require specific catalytic conditions.

These transformations highlight the synthetic versatility of the this compound scaffold, allowing for the generation of a diverse library of related compounds for further investigation.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

One of the most powerful methods for constructing functionalized pyrrolidine rings is through 1,3-dipolar cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. acs.orgacs.org This approach allows for the stereoselective synthesis of highly substituted pyrrolidines. acs.orgnih.gov

The general mechanism involves the in-situ generation of an azomethine ylide from a suitable precursor, such as the decarboxylation of an α-amino acid or the ring-opening of an aziridine. nih.gov This 1,3-dipole then reacts with a dipolarophile (an alkene or alkyne) to form the five-membered pyrrolidine ring. The reaction can be highly regioselective and diastereoselective, controlled by the nature of the reactants and reaction conditions. mdpi.comrsc.org

In the context of a pre-existing pyrrolidine scaffold like that in this compound, cycloaddition reactions can be envisioned to further functionalize the molecule. For instance, if the pyrrolidine nitrogen is part of a system that can form an azomethine ylide, it could participate in intermolecular or intramolecular cycloadditions.

A common strategy involves the condensation of a secondary amine, like the nitrogen in the pyrrolidine ring, with an aldehyde or ketone to form an iminium ion, which can then be deprotonated to generate the azomethine ylide. The substituent at the 3-position, in this case, the 4-chlorobenzyl group, would be expected to exert a steric influence on the approach of the dipolarophile, potentially directing the stereochemical outcome of the cycloaddition.

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Ref |

| Isatin (B1672199) and Sarcosine (B1681465) | N-Aryl maleimides | Reflux in methanol | Spirooxindole-pyrrolidines | acs.org |

| Glycine derivatives | Alkenes/Alkynes | Heat, decarboxylation | Functionalized pyrrolidines | nih.gov |

| N-substituted imino esters | Chiral N-tert-butanesulfinylazadienes | Ag2CO3 | Densely substituted pyrrolidines | acs.org |

The electronic nature of the 4-chlorobenzyl group, with the electron-withdrawing chlorine atom on the phenyl ring, is unlikely to have a strong direct electronic effect on the pyrrolidine ring itself due to the insulating methylene (B1212753) linker. However, its steric bulk is a significant factor that would influence the facial selectivity of the cycloaddition.

Oxidation Reactions Applied to Pyrrolidine Systems

The pyrrolidine ring is susceptible to oxidation at both the nitrogen atom and the carbon atoms, particularly those alpha to the nitrogen. The oxidation of 3-substituted pyrrolidines can lead to a variety of products, including pyrrolidinones (lactams) and pyrrolines.

Metabolic studies on a closely related compound, 3-(p-chlorophenyl)pyrrolidine, have shown that it undergoes α-oxidation to form lactam metabolites. nih.gov This biological transformation highlights the susceptibility of the positions alpha to the nitrogen to oxidative processes. In a laboratory setting, various oxidizing agents can be employed to achieve similar transformations.

For instance, reagents like potassium permanganate (B83412) (KMnO4) have been used for the regioselective oxidation of substituted pyrrolidines to pyrrolines. tandfonline.com The oxidation typically occurs at the C-H bond adjacent to the nitrogen atom. The presence of the 3-(4-chlorobenzyl) group would likely direct oxidation to the C5 position, which is less sterically hindered than the C2 position.

Furthermore, electrochemical methods have been developed for the selective aminoxyl-mediated Shono-type oxidation of pyrrolidines to pyrrolidinones. acs.org These methods often exhibit high selectivity and functional group compatibility. Hypervalent iodine reagents have also been utilized for the α-oxidation of N-protected pyrrolidines. nih.gov

The formation of an N-oxide is another possible outcome of the oxidation of the pyrrolidine nitrogen. researchgate.net The resulting N-oxide can then undergo further reactions, such as rearrangements or eliminations.

Table 2: Products of Pyrrolidine Oxidation

| Starting Material | Oxidizing Agent/Conditions | Major Product(s) | Ref |

| N-methyl-3-nitro-4-phenyl-pyrrolidines | KMnO4, NaHCO3 | N-methyl-3-nitro-4-phenyl-2-pyrrolines | tandfonline.com |

| N-protected pyrrolidines | Electrochemical, aminoxyl-mediated | Pyrrolidinones | acs.org |

| 3-(p-chlorophenyl)pyrrolidine | Rat liver/brain homogenates | 4-(p-chlorophenyl)pyrrolidin-2-one, 3-(p-chlorophenyl)pyrrolidin-2-one | nih.gov |

Decarboxylation Processes in Pyrrolidine Acid Derivatives

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. nih.gov In the context of pyrrolidine acid derivatives, such as a hypothetical this compound-x-carboxylic acid, decarboxylation would lead to the loss of the carboxylic acid functionality.

The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon loss of CO2. For pyrrolidine carboxylic acids, the position of the carboxyl group is crucial. Decarboxylation of pyrrolidine-2-carboxylic acid (proline) and its derivatives is a key step in various biochemical pathways and synthetic transformations, often proceeding through the formation of an iminium ion intermediate.

For a pyrrolidine-3-carboxylic acid derivative, decarboxylation is generally less facile than for a 2-carboxylic acid derivative unless a stabilizing group is present at the 3-position. The 4-chlorobenzyl group at the 3-position is not an electron-withdrawing group in a way that would effectively stabilize a carbanion at that position. Therefore, harsh conditions, such as high temperatures, would likely be required for the decarboxylation of this compound-3-carboxylic acid.

However, if the carboxyl group were at the 2- or 5-position of the this compound ring, decarboxylation could be a viable transformation. The process can be influenced by acid or base catalysis. researchgate.net For example, the decarboxylation of some 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene. nih.gov

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The 4-chlorobenzyl group at the 3-position of the pyrrolidine ring significantly influences the molecule's reactivity and selectivity in chemical transformations through a combination of steric and electronic effects.

Steric Effects: The benzyl (B1604629) group is sterically demanding. This bulk will hinder the approach of reagents to the same face of the pyrrolidine ring. In reactions such as alkylation or acylation of the nitrogen, the substituent at C3 can influence the conformation of the ring and the accessibility of the nitrogen lone pair. In reactions involving the carbon framework, such as the cycloadditions discussed earlier, the 4-chlorobenzyl group will likely direct incoming reactants to the opposite face of the ring, leading to a high degree of diastereoselectivity.

Electronic Effects: The 4-chlorophenyl moiety possesses an electron-withdrawing chlorine atom, which imparts a slight inductive effect. However, this effect is transmitted through a methylene spacer and the saturated pyrrolidine ring, so its direct electronic influence on the reactivity of the pyrrolidine nitrogen is expected to be minimal. The basicity of the pyrrolidine nitrogen is primarily governed by its secondary amine character. nih.gov Substituents directly on the nitrogen or at the C2 position have a more pronounced effect on basicity. nih.gov

The interplay of these substituent effects is critical in determining the outcome of chemical reactions. For instance, in nucleophilic aromatic substitution reactions involving a thiophene (B33073) ring, the nature of the substituents has been shown to have a linear correlation with the Gibbs free energy barrier of the reaction. researchgate.net While this is a different system, it highlights the importance of substituent effects in determining reactivity. Similarly, in SNAr reactions of nitrobenzenes, ring-activating groups increase the rate of nucleophilic attack, while ortho-substituents can introduce rate-retarding steric effects. unilag.edu.ng

Computational Chemistry and Theoretical Modeling of 3 4 Chlorobenzyl Pyrrolidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties and reaction energetics, making it an essential tool for studying systems like 3-(4-Chlorobenzyl)pyrrolidine.

DFT calculations are frequently employed to unravel the complex mechanisms of organic reactions, including the various synthetic routes to the pyrrolidine (B122466) scaffold. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. This allows for a detailed understanding of reaction kinetics and thermodynamics, guiding the optimization of experimental conditions.

Several synthetic strategies for forming the pyrrolidine ring have been investigated using DFT, including:

[3+2] Cycloaddition Reactions: This is a common method for synthesizing five-membered rings like pyrrolidine. DFT can model the concerted or stepwise nature of the cycloaddition, explain the regio- and stereoselectivity, and identify the key orbital interactions that govern the reaction.

Intramolecular C-H Amination: DFT studies on copper-catalyzed C-H amination have elucidated the catalytic cycle, involving different oxidation states of the metal center. acs.orgnih.gov These calculations help in understanding the role of the ligand and the nature of the halide in the starting material on the reaction outcome. acs.orgnih.gov For instance, studies have shown that N-fluoro substrates are often preferred over N-chloro ones due to more favorable reaction pathways. acs.orgnih.gov

Ring Contraction of Pyridines: A photo-promoted ring contraction of pyridines using silylborane has been shown to produce pyrrolidine derivatives. nih.gov DFT calculations can clarify the mechanism, which may proceed through intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov

Rearrangement-Cyclization Reactions: The synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) involves a complex sequence of Michael addition, Nef-type rearrangement, and cyclization. nih.govrsc.org DFT modeling of this process has shown that while the final cyclization step has a very low energy barrier (around 11.9 kJ/mol), a preceding tautomerization step can have a much higher activation energy, making it a critical phase of the reaction. nih.govrsc.org

For a molecule like this compound, DFT could be used to model its synthesis via the reductive amination of a suitable ketone precursor or through the alkylation of pyrrolidine. The calculations would help predict the most favorable reaction conditions and potential side products.

Table 1: Representative Activation Energies in Pyrrolidine Synthesis Pathways Calculated by DFT This table presents illustrative data based on published DFT studies of various pyrrolidine synthesis reactions to demonstrate the type of information generated.

| Reaction Type | Key Step | Calculated Activation Energy (kcal/mol) | Reference Reaction |

|---|---|---|---|

| Ring Contraction | N2 Release (Rate-Determining Step) | 17.7 | Contraction of a substituted pyrrolidine to a cyclobutane. nih.govacs.org |

| Nef-Type Rearrangement-Cyclization | Cyclization to Pyrrolidine Ring | 2.8 (11.9 kJ/mol) | Synthesis of pyrrolidinedione from coumarin. rsc.org |

| Nef-Type Rearrangement-Cyclization | Tautomerization (Pre-cyclization) | 42.6 (178.4 kJ/mol) | Synthesis of pyrrolidinedione from coumarin. rsc.org |

| Intramolecular C-H Amination | C-H Activation/N-Halogen Bond Cleavage | ~20-25 | Copper-catalyzed amination of N-halo amides. acs.org |

DFT is also a powerful tool for calculating the electronic properties of a molecule, which are crucial for understanding its reactivity and potential interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-rich aromatic ring and the nitrogen lone pair would significantly influence the character and energy of the HOMO, while the antibonding orbitals of the aromatic system would contribute to the LUMO.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of negative, positive, and neutral electrostatic potential. Red areas typically signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), susceptible to nucleophilic attack. In this compound, the MEP would likely show a region of negative potential around the nitrogen atom due to its lone pair and around the electronegative chlorine atom. The hydrogen atoms of the pyrrolidine ring and the aromatic ring would exhibit positive potential. This information is critical for predicting how the molecule will interact with other molecules, including biological targets.

Table 2: Illustrative Electronic Properties of a Pyrrolidine Derivative Calculated via DFT This table provides hypothetical but realistic values for a molecule like this compound to illustrate the output of DFT calculations.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the most available electrons for donation (e.g., nitrogen lone pair). |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Suggests good kinetic stability and moderate reactivity. |

| Dipole Moment | 2.1 Debye | Indicates a moderate overall polarity of the molecule. |

| MEP Minimum (Nitrogen Lone Pair) | -45 kcal/mol | Highlights the primary site for electrophilic attack or hydrogen bond donation. |

| MEP Maximum (Aromatic C-H) | +25 kcal/mol | Represents potential sites for interaction with nucleophiles or electron-rich systems. |

Molecular Docking and Ligand-Protein Interaction Studies